![molecular formula C20H26N6O2 B5634541 2-[2-(1H-imidazol-4-yl)ethyl]-9-[(5-methylpyrazin-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634541.png)
2-[2-(1H-imidazol-4-yl)ethyl]-9-[(5-methylpyrazin-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
This chemical compound is a part of a broader class of molecules that include diazaspiro[5.5]undecane derivatives, known for their varied potential in pharmaceutical and materials science due to their unique structural features. These compounds are notable for their spirocyclic and heterocyclic components, contributing to a diverse range of chemical and physical properties.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves key steps such as Michael addition, intramolecular spirocyclization, and reactions utilizing specific catalysts or conditions to achieve the desired spiro and heterocyclic frameworks. Techniques have evolved from classical methods to more modern approaches that improve yield, reduce reaction times, and enhance selectivity through the use of catalysts and green chemistry principles (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds within this class, including the diazaspiro[5.5]undecane core, exhibits a significant variety due to the presence of diverse functional groups. These structures are often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and DFT studies, revealing detailed insights into the arrangement of atoms, stereochemistry, and electronic properties. For instance, studies have shown the importance of hydrogen bonding and π-π stacking interactions in determining the crystal packing and stability of these molecules (Islam et al., 2017).
properties
IUPAC Name |
2-[2-(1H-imidazol-5-yl)ethyl]-9-(5-methylpyrazine-2-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-15-10-23-17(12-22-15)19(28)25-8-5-20(6-9-25)4-2-18(27)26(13-20)7-3-16-11-21-14-24-16/h10-12,14H,2-9,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYUWYNUCGJHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC3(CCC(=O)N(C3)CCC4=CN=CN4)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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